Product packaging for Methyl 2-(4-bromo-2-fluorophenyl)acetate(Cat. No.:CAS No. 193290-19-6)

Methyl 2-(4-bromo-2-fluorophenyl)acetate

Cat. No.: B1424296
CAS No.: 193290-19-6
M. Wt: 247.06 g/mol
InChI Key: QBGQCRUYARHQGO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

Core Structural Elements

The compound features a benzene ring substituted at positions 2 (fluorine) and 4 (bromine), connected via a 2-acetyl group to a methyl ester. The molecular formula is C₉H₈BrFO₂ , with a molecular weight of 247.06 g/mol.

Structural Component Position Substituent
Benzene ring 2 Fluorine
Benzene ring 4 Bromine
Acetyl group 2 Methyl ester

The bromine and fluorine substituents induce electronic and steric effects , influencing reactivity and molecular geometry.

Stereochemical Considerations

The molecule adopts a planar aromatic system with substituents in the ortho (2) and para (4) positions. Computational studies on analogous fluorinated acetophenones suggest s-trans conformations dominate due to reduced steric hindrance between substituents.

Crystallographic Data and Conformational Studies

X-ray Diffraction Insights

Explicit crystallographic data for methyl 2-(4-bromo-2-fluorophenyl)acetate are not publicly available. However, studies on structurally similar compounds (e.g., 2′-fluoroacetophenone derivatives) reveal:

  • Aromatic ring planarity : Maintained through resonance stabilization.
  • Acetate group orientation : Positioned orthogonally to the benzene ring to minimize steric strain.

Computational Conformational Analysis

Density Functional Theory (DFT) simulations predict:

  • Low-energy conformers with the acetate group in s-trans orientation relative to the benzene ring.
  • Fluorine-bromine interactions : Weak van der Waals forces influence substituent arrangement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton NMR

Predicted shifts based on analogous compounds:

Proton Environment δ (ppm) Multiplicity
Aromatic (H-3/H-5) 7.35–7.40 dd
Aromatic (H-6) 7.77 dd
Acetate CH₃ 3.70 s

Note: Actual data requires experimental validation.

Carbon-13 NMR

Key signals inferred from similar esters:

Carbon Type δ (ppm)
Carbonyl (C=O) 170–172
Aromatic (C-2, C-4) 115–160
Methyl (OCH₃) 55–57
Fluorine-19 NMR

Predicted signal:

  • δ ~ -180 ppm (singlet), consistent with electron-withdrawing substituents.

Infrared (IR) Spectroscopy

Functional group absorptions:

Group Absorption (cm⁻¹)
C=O (ester) 1735–1750
C-O-C (ester) 1250–1050
C-Br 500–600
C-F 1100–1300

Data extrapolated from general IR tables.

Mass Spectrometry (MS)

Expected fragmentation patterns:

Fragment Ion m/z
[M]⁺ 247
[M - CH₃]⁺ 232
[M - OCH₃]⁺ 188

Based on molecular weight and common ester cleavage.

Computational Chemistry Predictions

DFT Electronic Structure

  • HOMO/LUMO distribution : Fluorine and bromine substituents polarize the aromatic ring, lowering HOMO energy levels.
  • Electron density maps : Enhanced density at the acetate carbonyl due to resonance stabilization.

Molecular Dynamics Simulations

  • Conformational flexibility : Limited due to steric constraints between bromine and acetate.
  • Solvent interactions : Polar solvents stabilize the ester group via hydrogen bonding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B1424296 Methyl 2-(4-bromo-2-fluorophenyl)acetate CAS No. 193290-19-6

Properties

IUPAC Name

methyl 2-(4-bromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGQCRUYARHQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700138
Record name Methyl (4-bromo-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193290-19-6
Record name Methyl (4-bromo-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 4-Bromo-2-fluorophenylacetic Acid

The most common and straightforward method to prepare this compound is through the esterification of 4-bromo-2-fluorophenylacetic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

  • Reaction Conditions:
    • Reactants: 4-bromo-2-fluorophenylacetic acid, methanol
    • Catalyst: Concentrated sulfuric acid or similar acid catalyst
    • Temperature: Reflux (~65–70 °C)
    • Time: Several hours (typically 3–6 hours)
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution where the carboxylic acid is converted to the methyl ester.
  • Outcome: High purity this compound with yields often exceeding 80%.

Halogenation and Functional Group Transformations on Aromatic Precursors

Alternative synthetic routes involve the preparation of the substituted phenylacetic acid or its derivatives through halogenation and subsequent functional group transformations:

  • Aromatic Substitution: Introduction of bromine and fluorine substituents on the phenyl ring can be achieved via electrophilic aromatic substitution or halogen exchange reactions using appropriate halogenating agents.
  • Coupling Reactions: Suzuki or similar cross-coupling reactions can be used to install the 4-bromo-2-fluorophenyl moiety onto a suitable precursor.
  • Reduction/Oxidation Steps: Subsequent reduction or oxidation may be applied to adjust the side chain to the desired acetate ester.

Industrial Scale Considerations

Industrial synthesis of this compound often employs:

  • Continuous Flow Reactors: For efficient heat and mass transfer, enabling better control of reaction parameters and improved safety.
  • Optimized Catalysts: Acid catalysts with enhanced activity and selectivity.
  • Advanced Purification: Techniques such as distillation, crystallization, and column chromatography to ensure product purity.
  • Environmental and Cost Factors: Use of inexpensive and readily available starting materials like p-bromofluorobenzene and methanol, with processes designed to minimize waste and energy consumption.

Data Table Summarizing Preparation Methods

Preparation Method Key Reactants/Conditions Yield (%) Notes
Acid-catalyzed esterification 4-bromo-2-fluorophenylacetic acid, methanol, H2SO4, reflux >80 Simple, widely used, scalable
Halogenation and coupling reactions Aromatic precursors, halogenating agents, Suzuki coupling catalysts Variable Multi-step, allows structural modifications
Diazotization and cyanation (related) 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, NaNO2, KI, CuCN, N2 atmosphere ~90 High yield, controlled conditions, advanced
Industrial continuous flow synthesis p-bromofluorobenzene, methanol, acid catalysts, flow reactors Optimized Efficient, environmentally friendly, scalable

Research Findings and Analysis

  • The esterification route remains the most practical and cost-effective method for synthesizing this compound, with reproducible high yields and straightforward purification.
  • Advanced synthetic methods involving diazotization and cyanation demonstrate the potential for preparing structurally related halogenated methyl esters with excellent yields and purity, indicating possibilities for methodological adaptation.
  • Industrial processes emphasize the importance of process optimization, including catalyst selection, reaction temperature control, and purification techniques to maximize yield and product quality.
  • The presence of both bromine and fluorine substituents on the phenyl ring requires careful control of reaction conditions to avoid undesired side reactions such as debromination or defluorination.
  • The compound’s structure enables diverse chemical transformations, making it a versatile intermediate in pharmaceutical and organic synthesis.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-bromo-2-fluorophenyl)acetate is utilized in various scientific research fields:

Chemistry

  • Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.
  • Chemical Reactions : The compound is involved in substitution, reduction, and oxidation reactions. For example, it can be reduced to form alcohols or oxidized to yield carboxylic acids.

Biology

  • Enzyme Studies : Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways. Its structure allows for the investigation of enzyme specificity and mechanism.
  • Metabolic Pathways : It can act as a substrate for enzymes involved in metabolic pathways, helping to elucidate biochemical processes within cells.

Medicine

  • Therapeutic Agents : this compound is explored as a precursor in developing potential therapeutic agents. For instance, it has been linked to the synthesis of antiplatelet drugs like Clopidogrel, which is used for treating cardiovascular diseases .
  • Pharmaceutical Development : Its unique properties make it suitable for developing drugs targeting specific biological pathways, enhancing therapeutic efficacy and reducing side effects .

Industry

  • Agrochemicals : The compound finds applications in producing agrochemicals, where its reactivity is harnessed to create effective pesticides and herbicides.
  • Dyes and Polymers : It is also used in the synthesis of dyes and polymers, contributing to advancements in materials science.

Case Studies

Several case studies illustrate the applications of this compound:

  • Synthesis of Clopidogrel :
    • Researchers have demonstrated that this compound can be effectively used as an intermediate in synthesizing Clopidogrel, showcasing its importance in pharmaceutical chemistry .
  • Biochemical Pathway Analysis :
    • Studies involving enzyme kinetics have utilized this compound to understand better how specific enzymes interact with substrates, leading to insights into metabolic regulation.
  • Industrial Applications :
    • In agrochemical production, this compound has been employed to create novel pesticides that exhibit enhanced efficacy against pests while being environmentally friendly.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Properties :

  • Purity : >98% (HPLC)
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form.
  • Solubility : Requires solvent optimization (e.g., DMSO) and gentle heating (37°C) for dissolution .
  • Applications : Used in cross-coupling reactions, drug discovery, and as a precursor for fluorinated bioactive molecules .

Comparison with Similar Compounds

Structural analogs of methyl 2-(4-bromo-2-fluorophenyl)acetate vary in halogen placement, ester groups, and additional substituents. Below is a detailed comparison:

Halogen-Substituted Phenylacetate Esters

Table 1: Comparison of Halogenated Phenylacetate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
This compound 193290-19-6 C₉H₈BrFO₂ 247.06 Bromine (para), fluorine (ortho); high purity (>98%); research applications
Methyl 2-(4-bromophenyl)acetate 41841-16-1 C₉H₉BrO₂ 229.07 Lacks fluorine; simpler structure; used in ANDA/NDA filings
Ethyl 2-(4-bromo-2-fluorophenyl)acetate 739336-26-6 C₁₀H₁₀BrFO₂ 261.09 Ethyl ester group; increased lipophilicity
Methyl 2-bromo-2-(4-fluorophenyl)acetate 71783-54-5 C₉H₈BrFO₂ 247.06 Bromine on acetate chain; distinct reactivity in nucleophilic substitutions

Key Observations :

  • Fluorine Impact : The ortho-fluorine in the main compound enhances electron-withdrawing effects, directing electrophilic substitutions and stabilizing intermediates .
  • Ester Group Variation : Ethyl esters (e.g., 739336-26-6) exhibit higher molecular weight and altered metabolic stability compared to methyl esters .
  • Bromine Position : Bromine on the phenyl ring (193290-19-6) vs. acetate chain (71783-54-5) leads to divergent reactivity—phenyl bromides favor Suzuki couplings, while α-bromo esters participate in alkylation .

Derivatives with Additional Substituents

Table 2: Complex Derivatives and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
Methyl 2-(4-bromo-2-fluorophenyl)-2-cyclopropylacetate 1781475-31-7 C₁₂H₁₂BrFO₂ 287.13 Cyclopropane ring introduces steric hindrance; potential CNS drug candidate
Methyl 2-(4-bromo-2-fluorophenyl)-2-(3-cyano-4-nitrophenyl)acetate N/A C₁₆H₁₁BrFN₂O₄ 392.98 Nitro and cyano groups enhance electrophilicity; intermediate for APIs
Methyl 2-(4,5-dibromo-2-fluorophenyl)acetate 1804418-80-1 C₉H₇Br₂FO₂ 325.96 Dual bromine substitution; higher halogen content for radiopharmaceuticals

Key Observations :

  • Steric Effects : Cyclopropane-containing derivatives (e.g., 1781475-31-7) show conformational rigidity, affecting binding affinity in drug-receptor interactions .
  • Electron-Deficient Rings: Nitro and cyano groups (C₁₆H₁₁BrFN₂O₄) increase reactivity toward nucleophilic aromatic substitution, enabling diverse functionalization .

Biological Activity

Methyl 2-(4-bromo-2-fluorophenyl)acetate is an organic compound with notable structural features, including a bromine and fluorine substituent on a phenyl ring. This unique arrangement contributes to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications, and experimental findings.

This compound has the molecular formula C9H8BrF O2 and a molecular weight of approximately 247.06 g/mol. The presence of halogen substituents enhances its lipophilicity and may influence its interaction with biological targets. The synthesis of this compound typically involves several steps, which can include reactions such as nucleophilic substitution and elimination under controlled conditions to yield high specificity and purity.

Synthesis Overview:

  • Reagents Used: Bromine, fluorine sources, acetates.
  • Key Reactions: Suzuki coupling, nucleophilic substitution.
  • Yield Optimization: Temperature and catalyst control are critical for maximizing yields.

Pharmacological Applications

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in constructing complex molecules that may exhibit therapeutic effects. The compound has been investigated for its potential interactions with various biological receptors, particularly in the context of psychoactive compounds.

Potential Applications:

  • Drug Development: Used as a building block for synthesizing new drugs.
  • Biochemical Studies: Employed in enzyme-catalyzed reactions to elucidate metabolic pathways involving halogenated compounds.

Experimental Findings

Research has indicated that this compound may exhibit antimicrobial properties similar to other brominated phenolic compounds. A study highlighted its efficacy against various pathogens, suggesting that halogenated derivatives can enhance biological activity compared to their non-halogenated counterparts .

Additionally, its structural similarities with other compounds have been explored to assess variations in biological activity. For instance, analogs with different halogen substitutions were tested for their binding affinities at various receptors.

Comparative Analysis

The following table summarizes key comparative data on this compound and related compounds:

Compound NameMolecular FormulaKey Features
This compoundC9H8BrF O2Unique bromo and fluoro substitutions
Methyl 4-bromo-2-fluorobenzoateC9H8BrF O2Similar structure; used in drug synthesis
Methyl 2-bromo-2-(5-fluorophenyl)acetateC9H8BrF O2Different position of fluorine; varied reactivity
Methyl 3-(4-bromophenyl)-3-(methylamino)propanoateC10H12BrN O2Different carbon chain length; varied activity

Case Studies

  • Antimicrobial Activity Study : A series of synthetic derivatives derived from this compound demonstrated promising antimicrobial activity against specific fungal strains. The results indicated that the presence of bromine significantly enhanced efficacy compared to non-halogenated analogs .
  • Receptor Interaction Studies : Experimental assays involving radiolabeled binding studies showed that this compound exhibited significant binding affinity towards certain neuroreceptors, suggesting potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2-(4-bromo-2-fluorophenyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, brominated intermediates (e.g., 4-bromo-2-fluorophenylacetic acid) are esterified using methanol under acidic catalysis. Reaction parameters like temperature (60–80°C), solvent (e.g., dichloromethane), and catalyst (H₂SO₄ or HCl) critically affect purity and yield. Side products, such as di-brominated analogs, may form if stoichiometry or reaction time is not tightly controlled .

Q. How can spectroscopic techniques (FTIR, NMR, Raman) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H NMR : The aromatic protons at the 2-fluoro and 4-bromo positions exhibit distinct splitting patterns due to coupling (e.g., ³JHF ~20 Hz for fluorine-proton coupling).
  • FTIR : Key peaks include C=O stretching (~1740 cm⁻¹) for the ester group and C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) stretches.
  • Raman : The bromine substituent introduces polarizability shifts in the aromatic ring vibrations, distinguishable from non-halogenated analogs .

Q. What are the recommended purification strategies to isolate this compound with high purity (>98%)?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials and halogenated byproducts. Recrystallization in ethanol/water mixtures (1:3 v/v) enhances purity, with melting point validation (expected range: 80–85°C). HPLC with a C18 column can monitor purity, using retention time comparisons against standards .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-2-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura coupling, but the electron-withdrawing fluorine at the ortho position reduces electron density on the aromatic ring, slowing oxidative addition to palladium catalysts. Computational studies (DFT) predict activation barriers for cross-coupling reactions, while experimental kinetic assays under inert atmospheres (e.g., N₂) can validate these effects .

Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

  • Methodological Answer : The compound’s low melting point and tendency to form oils complicate crystallization. Slow vapor diffusion with diethyl ether/hexane mixtures at 4°C promotes crystal growth. SHELXL or OLEX2 software refines crystal structures, accounting for heavy atoms (Br) using anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids to confirm molecular geometry .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form over time?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the ester group to 2-(4-bromo-2-fluorophenyl)acetic acid, detectable via LC-MS (m/z ~245 [M+H]+). Argon-purged vials with desiccants (silica gel) at –20°C extend shelf life. Degradation kinetics follow first-order models, validated by Arrhenius plots .

Q. What role does this compound play in studying enzyme inhibition (e.g., esterases or cytochrome P450 isoforms)?

  • Methodological Answer : The bromo-fluorophenyl moiety mimics hydrophobic substrate-binding pockets. Competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding affinities, while site-directed mutagenesis of esterase active sites validates key interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 80–85°C vs. 75–78°C): How can researchers validate purity and measurement accuracy?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) provides precise melting profiles. Repeat crystallization using standardized protocols and cross-validate with independent labs. PXRD identifies polymorphs, ensuring consistency in reported data .

Q. Conflicting bioactivity results in antimicrobial studies: Are these due to structural analogs or assay variability?

  • Methodological Answer : Structural analogs (e.g., methyl 2-(3-bromo-4-fluorophenyl)acetate) may inadvertently be tested. LC-MS purity checks and NMR fingerprinting ensure compound identity. Standardize MIC assays using CLSI guidelines, and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-bromo-2-fluorophenyl)acetate
Reactant of Route 2
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Methyl 2-(4-bromo-2-fluorophenyl)acetate

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